molecular formula C11H10N2O2 B1269679 N-[4-(cyanoacetyl)phenyl]acetamide CAS No. 252895-07-1

N-[4-(cyanoacetyl)phenyl]acetamide

Cat. No.: B1269679
CAS No.: 252895-07-1
M. Wt: 202.21 g/mol
InChI Key: CSSYMJHFGPFVKH-UHFFFAOYSA-N
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Description

N-[4-(cyanoacetyl)phenyl]acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The structure of this compound consists of a phenyl ring substituted with a cyanoacetyl group and an acetamide group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Biochemical Analysis

Biochemical Properties

N-[4-(cyanoacetyl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active heterocyclic compounds. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in cyanoacetylation reactions, leading to the formation of novel heterocyclic structures. These interactions are crucial for understanding the compound’s potential as a chemotherapeutic agent .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanoacetyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-aminophenylacetic acid with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine. The reaction typically takes place in a solvent such as dimethylformamide at elevated temperatures .

Another method involves the direct treatment of 4-aminophenylacetic acid with methyl cyanoacetate without a solvent at room temperature, yielding the target compound . This method is advantageous due to its simplicity and the absence of solvent use.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reaction conditions and reagents can be optimized to maximize yield and minimize costs. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(cyanoacetyl)phenyl]acetamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activities. The cyano group allows for a wider range of chemical transformations compared to its chloro and bromo counterparts, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-[4-(2-cyanoacetyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(14)13-10-4-2-9(3-5-10)11(15)6-7-12/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSYMJHFGPFVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354680
Record name N-[4-(cyanoacetyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252895-07-1
Record name N-[4-(cyanoacetyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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